molecular formula C21H17ClN2O4S B2517563 2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine CAS No. 380194-24-1

2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine

Cat. No. B2517563
CAS RN: 380194-24-1
M. Wt: 428.89
InChI Key: ANOWGCKXSLFEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine" is a heterocyclic molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as chlorophenyl, furan, and oxazole rings are common in the literature for their various biological activities, including antibacterial and leukotriene inhibitory effects .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with the preparation of a core structure followed by various coupling reactions. For instance, the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives involves the synthesis of a core benzo[b]furan derivative which is then functionalized with different substituents . Similarly, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine includes cyclization steps and the use of nickel(II) nitrate as a catalyst . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the furan-methyl and methylbenzenesulfonyl groups.

Molecular Structure Analysis

The molecular structure of related compounds often features intermolecular interactions that can affect their physical properties and biological activities. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine reveals the presence of N—H⋯N hydrogen bonds and π-stacking interactions, which contribute to the stability of the crystal lattice . These types of interactions could also be present in the compound of interest, influencing its molecular conformation and potentially its biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their biological activities. For instance, the leukotriene B(4) inhibitory activity of benzo[b]furan derivatives is a result of their interaction with BLT receptors in human cells . The presence of the chlorophenyl and oxazole rings in the compound of interest suggests that it may also engage in specific chemical interactions with biological targets, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structures. The presence of different functional groups can affect properties such as melting point, solubility, and stability. For example, the characterization of novel 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] compounds involved melting point determination and elemental analysis, supported by spectroscopic methods such as IR, 1H NMR, and Mass spectroscopy . These techniques would be essential in characterizing the physical and chemical properties of the compound "2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine" to confirm its structure and assess its purity.

Scientific Research Applications

Photochemical Synthesis

2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine is involved in photochemical synthesis processes. A study describes a photochemical methodology for synthesizing related compounds, highlighting the role of irradiation and the presence of specific reagents in producing desired outputs (Buscemi et al., 2001).

Antimicrobial Activity

Compounds similar to 2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine have been investigated for their antimicrobial properties. Novel derivatives have been synthesized and subjected to antimicrobial activity evaluation, indicating their potential in medical applications (Habib et al., 2013).

Anticancer Evaluation

In the realm of cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer properties. Studies have shown activity against various cancer cell lines, suggesting its potential utility in developing new cancer therapies (Kattimani et al., 2013).

Heterocyclic Compound Synthesis

The compound plays a significant role in the synthesis of novel heterocyclic compounds. Research has shown its utility in reactions that produce isothiazoles, demonstrating its versatility in organic synthesis (Duan et al., 1997).

Oxidation Studies

Studies involving the oxidation of related compounds have been conducted, providing insights into their chemical behavior and potential applications in various chemical processes (Coburn, 1986).

properties

IUPAC Name

2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-14-8-10-16(11-9-14)29(25,26)21-20(23-13-15-5-4-12-27-15)28-19(24-21)17-6-2-3-7-18(17)22/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOWGCKXSLFEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.